4-Cyclopropoxy-3-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-fluoro-N-methylaniline is an organic compound with the molecular formula C10H12FNO It is a derivative of aniline, where the aniline ring is substituted with a cyclopropoxy group at the 4-position and a fluoro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-fluoro-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a halogenated aniline derivative with a cyclopropoxy group. The reaction conditions often include the use of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-fluoro-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone imine derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-Cyclopropoxy-3-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-fluoro-N-methylaniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-methylaniline: Similar in structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-5-fluoro-N-methylaniline: Similar but with different substitution positions.
3-Cyclopropoxy-4-fluoro-N-methylaniline: An isomer with the same molecular formula but different structural arrangement.
Uniqueness
4-Cyclopropoxy-3-fluoro-N-methylaniline is unique due to the presence of both the cyclopropoxy and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C10H12FNO/c1-12-7-2-5-10(9(11)6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
DGUPEZPSJSZDSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.